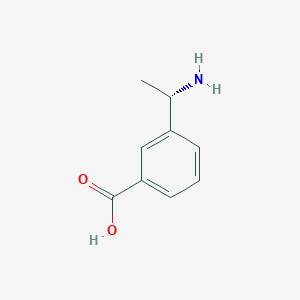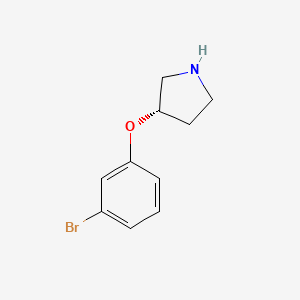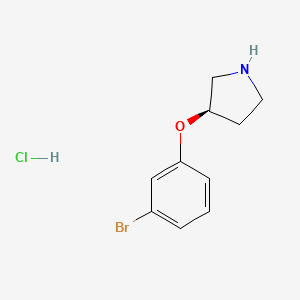
(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride
Descripción general
Descripción
(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride, commonly known as BrPhen, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. BrPhen is a chiral compound, meaning it exists in two enantiomeric forms, (R)-BrPhen and (S)-BrPhen, with the former being the more biologically active form.
Aplicaciones Científicas De Investigación
BrPhen has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have high affinity and selectivity for certain protein targets, making it a promising candidate for the development of new drugs. BrPhen has also been investigated for its role in the modulation of neurotransmitter systems in the brain, particularly the dopamine and serotonin systems. This has led to research on its potential use in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and addiction.
Mecanismo De Acción
The mechanism of action of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is not fully understood, but it is believed to act as a modulator of protein-protein interactions. It has been shown to bind to certain proteins, altering their conformation and activity. This can lead to downstream effects on various signaling pathways, including those involved in neurotransmitter release and receptor function.
Biochemical and Physiological Effects:
Studies have shown that BrPhen can have both biochemical and physiological effects. In vitro studies have demonstrated its ability to modulate the activity of various proteins, including G protein-coupled receptors and ion channels. In vivo studies have shown that BrPhen can affect neurotransmitter release and uptake, leading to changes in behavior and physiology. It has also been shown to have neuroprotective effects in certain animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride in lab experiments is its high affinity and selectivity for certain protein targets. This can make it a useful tool for studying protein-protein interactions and signaling pathways. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its high potency and potential for off-target effects may require careful dose optimization and control.
Direcciones Futuras
There are several future directions for research on (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride. One area of interest is its potential use in the treatment of neuropsychiatric disorders. Further research is needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its use as a tool for studying protein-protein interactions and signaling pathways. Future research may focus on identifying new protein targets and optimizing the synthesis and characterization of BrPhen derivatives. Overall, this compound has the potential to be a valuable tool for scientific research and drug discovery.
Propiedades
IUPAC Name |
(3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHYADKFFREZNK-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



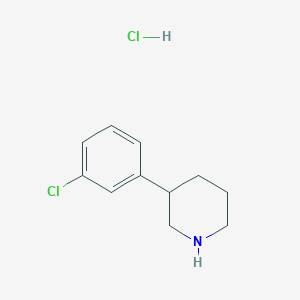
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3218091.png)
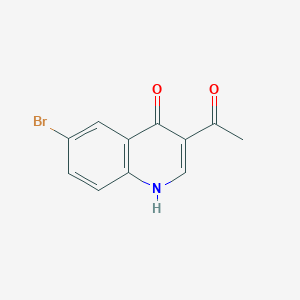

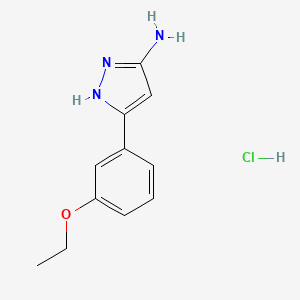

![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B3218117.png)
![7-Chloro-2-methyloxazolo[5,4-d]pyrimidine](/img/structure/B3218124.png)
![(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3218136.png)

